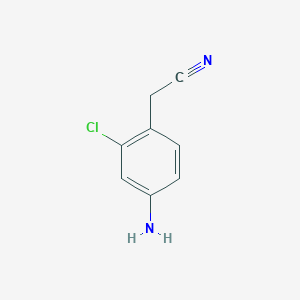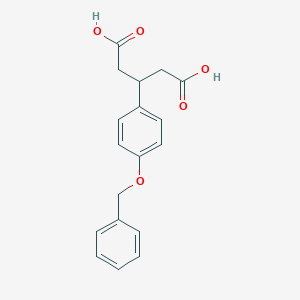![molecular formula C7H9N3O2S B070477 4-Methyl-2,3-dihydropyrido[3,2-e][1,2,4]thiadiazine 1,1-dioxide CAS No. 163137-04-0](/img/structure/B70477.png)
4-Methyl-2,3-dihydropyrido[3,2-e][1,2,4]thiadiazine 1,1-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-2,3-dihydropyrido[3,2-e][1,2,4]thiadiazine 1,1-dioxide, also known as MPTD, is a heterocyclic compound that has been the subject of scientific research due to its potential therapeutic applications. MPTD is a member of the thiadiazine family, which has been found to possess a range of biological activities, including antitumor, antifungal, and antibacterial effects. In
Mechanism of Action
The mechanism of action of 4-Methyl-2,3-dihydropyrido[3,2-e][1,2,4]thiadiazine 1,1-dioxide is not yet fully understood. However, studies have shown that 4-Methyl-2,3-dihydropyrido[3,2-e][1,2,4]thiadiazine 1,1-dioxide may exert its antitumor effects by inducing apoptosis, inhibiting cell proliferation, and disrupting the cell cycle. 4-Methyl-2,3-dihydropyrido[3,2-e][1,2,4]thiadiazine 1,1-dioxide may also exert its antifungal and antibacterial effects by disrupting the cell membrane and inhibiting the synthesis of nucleic acids.
Biochemical and Physiological Effects
4-Methyl-2,3-dihydropyrido[3,2-e][1,2,4]thiadiazine 1,1-dioxide has been found to have a range of biochemical and physiological effects. Studies have shown that 4-Methyl-2,3-dihydropyrido[3,2-e][1,2,4]thiadiazine 1,1-dioxide can induce oxidative stress and DNA damage in cancer cells, leading to apoptosis. 4-Methyl-2,3-dihydropyrido[3,2-e][1,2,4]thiadiazine 1,1-dioxide has also been found to inhibit the activity of enzymes involved in the biosynthesis of ergosterol, a key component of the fungal cell membrane. In addition, 4-Methyl-2,3-dihydropyrido[3,2-e][1,2,4]thiadiazine 1,1-dioxide has been found to inhibit the growth of bacterial cells by disrupting the cell membrane and inhibiting the synthesis of nucleic acids.
Advantages and Limitations for Lab Experiments
4-Methyl-2,3-dihydropyrido[3,2-e][1,2,4]thiadiazine 1,1-dioxide has several advantages for lab experiments, including its easy synthesis and low cost. 4-Methyl-2,3-dihydropyrido[3,2-e][1,2,4]thiadiazine 1,1-dioxide also possesses a wide range of biological activities, making it a versatile compound for scientific research. However, 4-Methyl-2,3-dihydropyrido[3,2-e][1,2,4]thiadiazine 1,1-dioxide has some limitations in lab experiments, including its low solubility in water and its potential toxicity.
Future Directions
For the scientific research of 4-Methyl-2,3-dihydropyrido[3,2-e][1,2,4]thiadiazine 1,1-dioxide include exploring its potential as a therapeutic agent and investigating its mechanism of action in more detail.
Scientific Research Applications
4-Methyl-2,3-dihydropyrido[3,2-e][1,2,4]thiadiazine 1,1-dioxide has been the subject of scientific research due to its potential therapeutic applications. Studies have shown that 4-Methyl-2,3-dihydropyrido[3,2-e][1,2,4]thiadiazine 1,1-dioxide possesses antitumor, antifungal, and antibacterial effects. 4-Methyl-2,3-dihydropyrido[3,2-e][1,2,4]thiadiazine 1,1-dioxide has been found to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. 4-Methyl-2,3-dihydropyrido[3,2-e][1,2,4]thiadiazine 1,1-dioxide has also been found to possess antifungal activity against Candida albicans and antibacterial activity against Staphylococcus aureus.
properties
CAS RN |
163137-04-0 |
|---|---|
Molecular Formula |
C7H9N3O2S |
Molecular Weight |
199.23 g/mol |
IUPAC Name |
4-methyl-2,3-dihydropyrido[3,2-e][1,2,4]thiadiazine 1,1-dioxide |
InChI |
InChI=1S/C7H9N3O2S/c1-10-5-9-13(11,12)7-6(10)3-2-4-8-7/h2-4,9H,5H2,1H3 |
InChI Key |
KEUIWYSBVWTQJP-UHFFFAOYSA-N |
SMILES |
CN1CNS(=O)(=O)C2=C1C=CC=N2 |
Canonical SMILES |
CN1CNS(=O)(=O)C2=C1C=CC=N2 |
synonyms |
2H-Pyrido[3,2-e]-1,2,4-thiadiazine,3,4-dihydro-4-methyl-,1,1-dioxide(9CI) |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

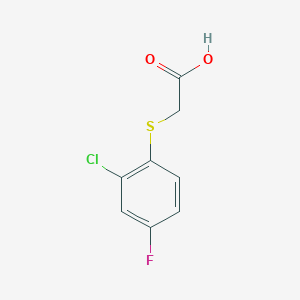
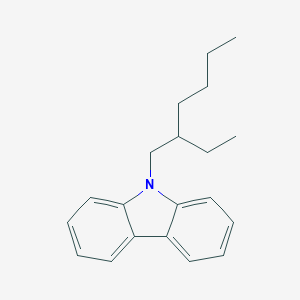
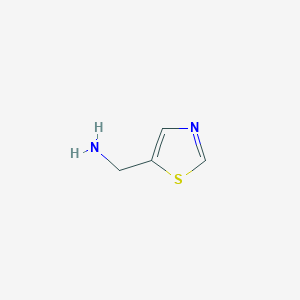

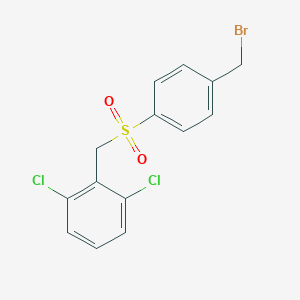
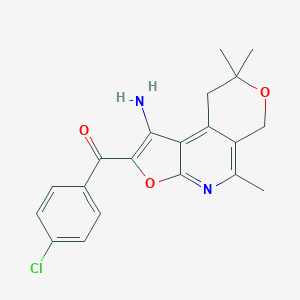

![N,N,2,6-Tetramethyldinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-amine](/img/structure/B70410.png)


